molecular formula C23H20N4OS B2437007 Naphthalen-1-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 921529-49-9

Naphthalen-1-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2437007
CAS No.: 921529-49-9
M. Wt: 400.5
InChI Key: VETKOZHSGMHCGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such complex organic compounds typically involves multiple steps and various reagents. While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized through various methods, including condensation reactions and Suzuki cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the molecular weight can be calculated based on the molecular formula . Other properties such as solubility, viscosity, and optical properties can also be determined .

Scientific Research Applications

Spectrophotometric Estimation in Pharmaceutical Formulations

Naphthalene derivatives, including structures similar to "Naphthalen-1-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone," have been studied for their applications in pharmaceutical analysis. For instance, spectrophotometric methods have been developed for the estimation of drugs in tablet formulations, highlighting the utility of naphthalene derivatives in analytical chemistry and quality control in the pharmaceutical industry (Jain et al., 2012).

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives exhibit a broad spectrum of therapeutic properties, indicating the importance of thiophene in drug design. The interchange with the thiophene ring has led to various molecular structures with therapeutic applications, suggesting that derivatives of "this compound" may also possess diverse biological activities (Drehsen & Engel, 1983).

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives, similar to the piperazine part of the compound , are significant in drug discovery. These compounds have found applications across a range of therapeutic areas, including antipsychotic, antidepressant, anticancer, and anti-inflammatory uses. The versatility of the piperazine moiety in drug design suggests potential medicinal applications for "this compound" (Rathi et al., 2016).

Naphthalene and Polychlorinated Naphthalenes

Naphthalene and its chlorinated derivatives have been extensively studied for their environmental impact and bioaccumulation potential. While the focus has been on the toxicological aspects, these studies highlight the importance of understanding the environmental fate and biological interactions of naphthalene derivatives, which could inform the safe design and use of compounds like "this compound" in various applications (Domingo, 2004).

Future Directions

The future directions for the study of this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Additionally, the development of novel derivatives could also be a promising direction .

Properties

IUPAC Name

naphthalen-1-yl-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4OS/c28-23(19-8-3-6-17-5-1-2-7-18(17)19)27-14-12-26(13-15-27)22-11-10-20(24-25-22)21-9-4-16-29-21/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETKOZHSGMHCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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